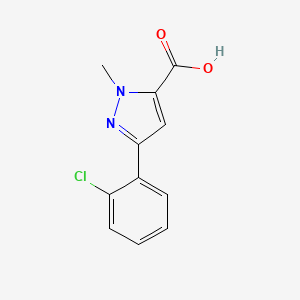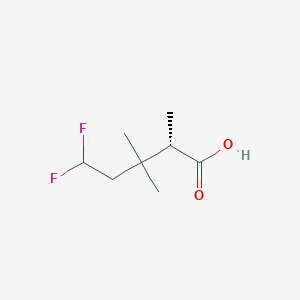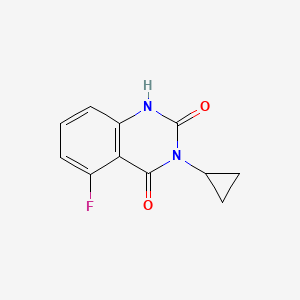
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, also known as 3-MPCA, is a synthetic compound with a wide range of applications in scientific research. It is a versatile molecule that has been used in many different types of experiments, from synthesizing other compounds to studying biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Biological Activity
The study of heterocyclic compounds, such as pyrazole carboxylic acid derivatives, plays a crucial role in the synthesis of biologically active compounds in organic chemistry. Pyrazole carboxylic acid derivatives are important due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These compounds serve as significant scaffold structures in the development of new medicinal compounds. Their synthesis methods and biological applications have been extensively reviewed, highlighting their importance in medicinal chemistry and drug discovery efforts (A. Cetin, 2020).
Importance in Synthesis of Heterocycles
The chemistry of pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrates their value as building blocks for the synthesis of a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these compounds under mild conditions facilitates the creation of versatile heterocyclic compounds and dyes, offering innovative transformations in synthetic organic chemistry (M. A. Gomaa & H. Ali, 2020).
Knoevenagel Condensation in Drug Discovery
Knoevenagel condensation, a method for generating α, β-unsaturated ketones/carboxylic acids, is instrumental in the development of biologically active molecules, including those with significant anticancer activity. This reaction's versatility in synthesizing diverse chemical compounds has underscored its value in drug discovery, particularly in creating potent anticancer agents targeting various cancer markers. The use of pyrazole derivatives in these syntheses highlights their role in advancing medicinal chemistry (Ramya Tokala, Darshana Bora, & N. Shankaraiah, 2022).
Environmental Impact and Bioactive Properties
The environmental impact and bioactive properties of chlorophenols, related to 3-(2-chlorophenyl) derivatives, have been assessed through extensive reviews. These compounds exhibit moderate toxicity to aquatic and mammalian life but can cause considerable toxicity to fish upon long-term exposure. Their persistence in the environment varies, highlighting the importance of understanding the environmental fate and behavior of such chlorinated compounds (K. Krijgsheld & A. D. Gen, 1986).
Mecanismo De Acción
Target of action
Compounds with a pyrazole core, like “3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid”, are often associated with a wide range of biological activities. They can interact with various enzymes, receptors, and proteins in the body, which can lead to different physiological effects .
Mode of action
The interaction of “3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” with its targets could involve the formation of bonds between the compound and the target molecule, leading to changes in the target’s function. The chlorophenyl group might enhance the compound’s ability to bind to its targets .
Biochemical pathways
Depending on its targets, “3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” could potentially affect various biochemical pathways. For instance, if it targets enzymes involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” would depend on factors like its chemical structure and the body’s physiological conditions. For instance, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and charge .
Result of action
The molecular and cellular effects of “3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” would depend on its targets and mode of action. For example, if it inhibits a particular enzyme, it could lead to a decrease in the production of a specific metabolite .
Action environment
Environmental factors like pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid”. For instance, certain conditions might enhance its stability, while others could potentially lead to its degradation .
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)6-9(13-14)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYJAUIZTGGPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2569701.png)
![5-((4-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569702.png)
methanone](/img/structure/B2569703.png)

![N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2569707.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2569708.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2569709.png)
![1-{1-[3-(2,5-Dimethylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2569711.png)
![N-(2,4-difluorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2569713.png)

![tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2569717.png)
![2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2569718.png)
